苄基β-乳糖苷

描述

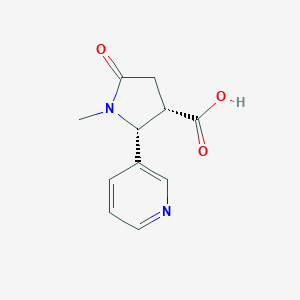

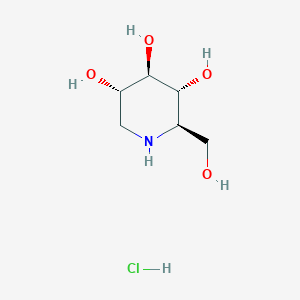

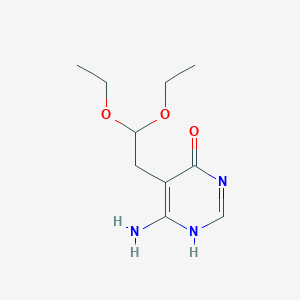

Benzyl beta-lactoside is a chemical compound. It is a derivative of lactose, a disaccharide sugar composed of galactose and glucose that is found in milk . The specific variant of Benzyl beta-lactoside discussed here is Benzyl beta-D-Lactoside Heptaacetate, which contains 95 bonds in total, including 53 non-H bonds, 13 multiple bonds, 21 rotatable bonds, 7 double bonds, 6 aromatic bonds, 3 six-membered rings, 7 esters (aliphatic), and 4 ethers (aliphatic) .

Synthesis Analysis

Benzyl beta-lactoside and its derivatives can be synthesized through a process known as regioselective alkylation . By using benzyl β-d-lactoside as the starting material, benzyl 3′-O-methyl-, 3′-O-benzyl- and 3′-O-p-methoxybenzyl-β-d-lactoside were regioselectively synthesized .Molecular Structure Analysis

The molecular structure of Benzyl beta-D-Lactoside Heptaacetate is complex, containing a total of 93 atoms, including 42 Hydrogen atoms, 33 Carbon atoms, and 18 Oxygen atoms .科学研究应用

Chemical Synthesis of Oligosaccharide Components of Glycosphingolipids

Benzyl beta-D-Lactoside plays a crucial role in the chemical synthesis of oligosaccharide components of glycosphingolipids . The preparation of benzyl 2,3,6,2′,6′-penta-O-benzyl-β-d-lactoside, a key intermediate for this synthesis, was achieved by an improved method .

Regioselective Alkylation

Benzyl beta-D-Lactoside and its derivatives can undergo regioselective alkylation through stannylation . This process has been used to synthesize benzyl 3′-O-methyl-, 3′-O-benzyl- and 3′-O-p-methoxybenzyl-β-d-lactoside .

Precursor for Vanillin Synthesis

Benzyl beta-D-Lactoside can be used as a precursor for the synthesis of vanillin . Glucovanillin, sourced from green pods, holds the potential to undergo conversion into vanillin via a cascade of enzymatic processes involving the degradation of cell walls and the hydrolysis of glucovanillin .

Modulator of Bacterial Growth

In the field of functional foods, Benzyl beta-D-Lactoside can act as a selective modulator of bacterial growth . In the colon, it is fermented by the microbiota, promoting the growth of Lactobacilli and Bifidobacteria .

属性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O11/c20-6-10-12(22)13(23)15(25)19(28-10)30-17-11(7-21)29-18(16(26)14(17)24)27-8-9-4-2-1-3-5-9/h1-5,10-26H,6-8H2/t10-,11-,12+,13+,14-,15-,16-,17-,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOKGHPPSFCSDC-BAGUKLQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl beta-lactoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside in carbohydrate chemistry?

A1: Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside serves as a valuable building block in synthesizing complex carbohydrates. Its significance lies in its use as a glycosyl acceptor, specifically for chain extension at the O-4' position. [] This allows researchers to create diverse oligosaccharides and glycoconjugates, which are crucial for understanding biological processes and developing new therapeutics.

Q2: What does the research paper reveal about the preparation and application of this compound?

A2: The research paper focuses on developing an efficient method for preparing Allyl 2,3,6,2',3',6'-hexa-O-benzyl-beta-lactoside. [] While the abstract doesn't delve into specific details, it highlights the compound's role as a glycosyl acceptor, particularly for extending carbohydrate chains at the O-4' position. This suggests the research likely explores reaction conditions, yields, and potentially the stereoselectivity of the glycosylation reaction using this building block.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。